Fluorobexarotene Fluorobexarotene RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene.
Brand Name: Vulcanchem
CAS No.: 1190848-23-7
VCID: VC0004811
InChI: InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
SMILES: CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Molecular Formula: C24H27FO2
Molecular Weight: 366.5 g/mol

Fluorobexarotene

CAS No.: 1190848-23-7

Inhibitors

VCID: VC0004811

Molecular Formula: C24H27FO2

Molecular Weight: 366.5 g/mol

Fluorobexarotene - 1190848-23-7

CAS No. 1190848-23-7
Product Name Fluorobexarotene
Molecular Formula C24H27FO2
Molecular Weight 366.5 g/mol
IUPAC Name 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Standard InChI InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
Standard InChIKey LWKAWHRSPCHMPJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Description RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene.
Synonyms 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid
PubChem Compound 25195496
Last Modified Nov 11 2021
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